molecular formula C13H12ClNO B6186945 N-methyl-N-[(naphthalen-1-yl)methyl]carbamoyl chloride CAS No. 1890878-53-1

N-methyl-N-[(naphthalen-1-yl)methyl]carbamoyl chloride

Cat. No.: B6186945
CAS No.: 1890878-53-1
M. Wt: 233.7
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Description

N-methyl-N-[(naphthalen-1-yl)methyl]carbamoyl chloride is an organic compound that belongs to the class of carbamoyl chlorides. This compound is characterized by the presence of a carbamoyl chloride group attached to a naphthalene ring through a methyl group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(naphthalen-1-yl)methyl]carbamoyl chloride typically involves the reaction of N-methyl-1-naphthalenemethylamine with phosgene (carbonyl chloride). The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

N-methyl-1-naphthalenemethylamine+PhosgeneN-methyl-N-[(naphthalen-1-yl)methyl]carbamoyl chloride\text{N-methyl-1-naphthalenemethylamine} + \text{Phosgene} \rightarrow \text{this compound} N-methyl-1-naphthalenemethylamine+Phosgene→N-methyl-N-[(naphthalen-1-yl)methyl]carbamoyl chloride

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, and safety measures are implemented to handle the toxic and hazardous nature of phosgene.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(naphthalen-1-yl)methyl]carbamoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbamoyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form N-methyl-1-naphthalenemethylamine and carbon dioxide.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in an inert atmosphere to prevent unwanted side reactions.

    Hydrolysis: This reaction occurs in the presence of water or aqueous solutions, often under acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Various substituted carbamoyl derivatives.

    Hydrolysis: N-methyl-1-naphthalenemethylamine and carbon dioxide.

Scientific Research Applications

N-methyl-N-[(naphthalen-1-yl)methyl]carbamoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein modification.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-N-[(naphthalen-1-yl)methyl]carbamoyl chloride involves the interaction of the carbamoyl chloride group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-naphthalenemethylamine
  • N-methyl-1-naphthalenemethanamine
  • N-(cyano(naphthalen-1-yl)methyl)benzamides

Uniqueness

N-methyl-N-[(naphthalen-1-yl)methyl]carbamoyl chloride is unique due to its specific structure, which combines a naphthalene ring with a carbamoyl chloride group. This unique structure imparts distinct chemical reactivity and properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

1890878-53-1

Molecular Formula

C13H12ClNO

Molecular Weight

233.7

Purity

95

Origin of Product

United States

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